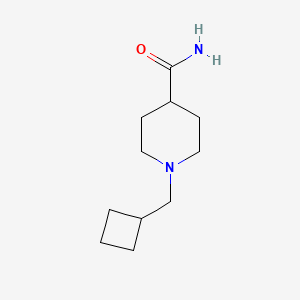

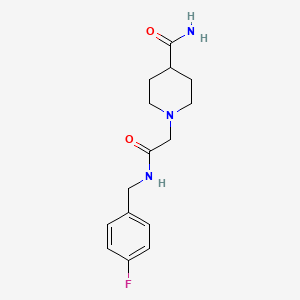

![molecular formula C9H14ClN3O2 B2538933 Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride CAS No. 2375259-49-5](/img/structure/B2538933.png)

Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride, is a derivative of the pyrazolopyridine family, which is a class of fused heterocyclic compounds that have garnered attention due to their potential pharmacological properties and their use as building blocks in organic synthesis .

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives has been achieved through various methods. Ultrasound-promoted regioselective synthesis has been used to create fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, demonstrating a rapid and high-yield method . Electrochemical strategies have also been employed, utilizing an electrogenerated base for the synthesis of 3-methyl-4-aryl-tetrahydropyrazolo[3,4-b]pyridin-6-ones . Additionally, one-pot three-component reactions catalyzed by n-tetrabutylammonium tribromide have been used to synthesize dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones . These methods highlight the versatility and efficiency of synthesizing pyrazolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives has been extensively studied. X-ray diffraction and density-functional-theory (DFT) calculations have been used to characterize the molecular structure of pyrazole derivatives, revealing insights into their conformation and stability . The crystal structure of related compounds has also been determined, providing detailed information on molecular conformations and hydrogen bonding .

Chemical Reactions Analysis

Pyrazolopyridine derivatives undergo various chemical reactions, including cyclization and tautomerism. Tautomerism has been observed in 5-methyl-2-phenyl-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-ones, with the formation of complex mixtures of products in solution . The synthesis of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds through cyclization reactions has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical

Scientific Research Applications

Chemical Synthesis and Characterization

- The compound has been explored as a precursor in the synthesis of polyazanaphthalenes and various heterocyclic derivatives, demonstrating its utility in expanding the diversity of organic compounds. For instance, it has been used in reactions to generate 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and other derivatives, showcasing its versatility in organic synthesis Harb et al., 1989.

- Research has also focused on the tautomerism of aza heterocycles, where the compound serves as a key example in studying the structure of spontaneous transformation products in both crystal and solution, highlighting its significance in understanding chemical stability and reactivity Gubaidullin et al., 2014.

Biological Activity and Applications

- Investigations into the biological activity of related compounds have been conducted, aiming to discover potential therapeutic agents. Although direct studies on "Methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate; hydrochloride" are limited, research on analogous structures has provided insights into antimicrobial and antimycobacterial activities, suggesting a broader relevance in drug discovery R.V.Sidhaye et al., 2011.

Advanced Materials and Corrosion Inhibition

- Additionally, pyrazolopyridine derivatives, closely related to the compound , have been synthesized and evaluated as potential corrosion inhibitors for mild steel in acidic environments. This highlights its potential application in material science and engineering for protecting metals against corrosion Dandia et al., 2013.

properties

IUPAC Name |

methyl 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-5-6-4-10-8(9(13)14-2)3-7(6)12-11-5;/h8,10H,3-4H2,1-2H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGIFRNSGKMKLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CNC(CC2=NN1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

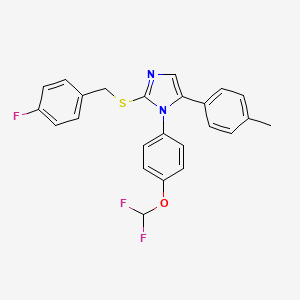

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)

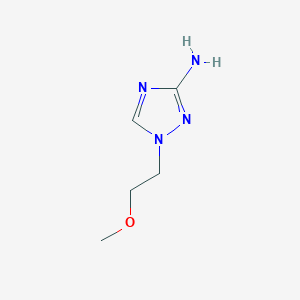

![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)

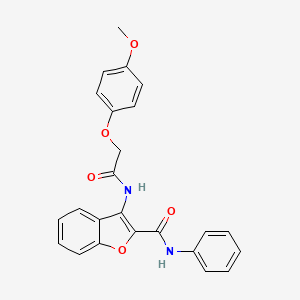

![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)

![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)

![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2538868.png)

![Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538869.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)